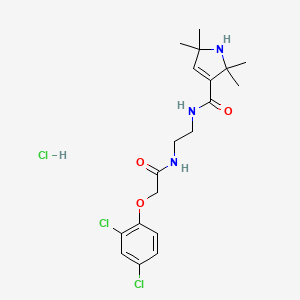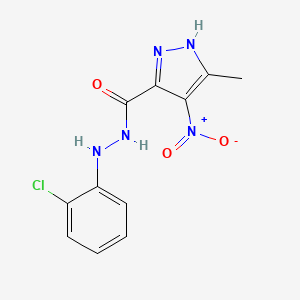
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxylic acid group, a methyl group, a nitro group, and a chlorophenyl hydrazide moiety
准备方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反应分析
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of functional groups such as the nitro and chlorophenyl hydrazide moieties can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its biological effects fully.
相似化合物的比较
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the nitro and chlorophenyl hydrazide groups, resulting in different chemical properties and applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: The presence of an ethyl group instead of a methyl group and the absence of the nitro group make it distinct from the target compound.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
81016-51-5 |
|---|---|
分子式 |
C11H10ClN5O3 |
分子量 |
295.68 g/mol |
IUPAC 名称 |
N'-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-5-3-2-4-7(8)12/h2-5,14H,1H3,(H,13,15)(H,16,18) |
InChI 键 |
KCPFNIXOOWLWNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C(=O)NNC2=CC=CC=C2Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



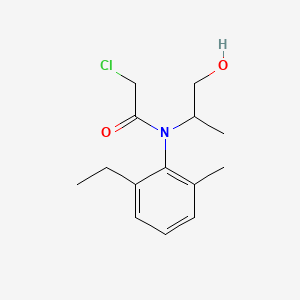
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
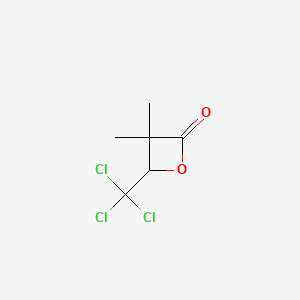
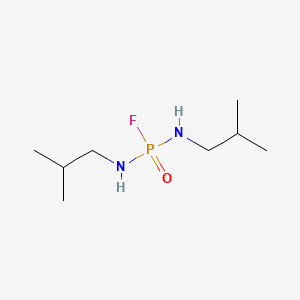

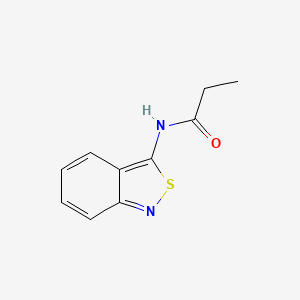
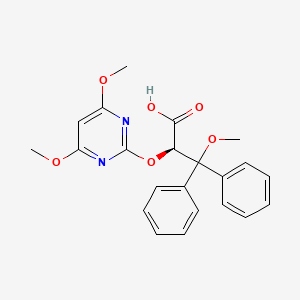
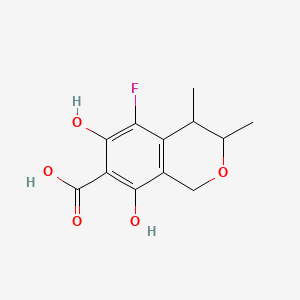
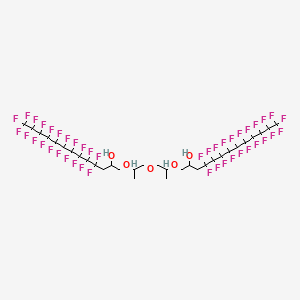
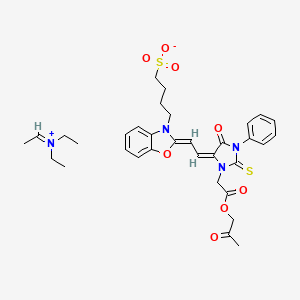
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
